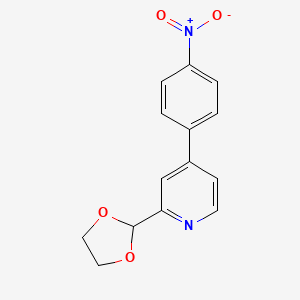
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxolane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a dioxolane compound under acidic or basic conditions to form the desired product. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-methylphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-chlorophenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is unique due to the presence of both a dioxolane ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.
Properties
CAS No. |
55218-81-0 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)12-3-1-10(2-4-12)11-5-6-15-13(9-11)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
InChI Key |
RFRFIMBNTQKCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















